![molecular formula C19H22N2O2 B2436730 N-[(1R,2R)-2-Hydroxycyclohexyl]-N-(quinolin-8-ylmethyl)prop-2-enamide CAS No. 2411178-96-4](/img/structure/B2436730.png)
N-[(1R,2R)-2-Hydroxycyclohexyl]-N-(quinolin-8-ylmethyl)prop-2-enamide
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Overview
Description
The compound “N-[(1R,2R)-2-Hydroxycyclohexyl]-N-(quinolin-8-ylmethyl)prop-2-enamide” is a complex organic molecule. It contains a cyclohexane ring, which is a six-membered carbon ring, and a quinoline group, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N . The compound also has an amide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the cyclohexane ring, the quinoline group, and the amide group. The 3D conformation would be influenced by these groups and the specific stereochemistry at the 1R and 2R positions on the cyclohexane ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The amide group might be involved in condensation or hydrolysis reactions. The quinoline group could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the aromatic quinoline group could affect its solubility, boiling point, melting point, and other properties .Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound could be vast and would depend on its intended application. If it’s a novel compound, initial studies might focus on synthesizing it efficiently, characterizing its properties, and determining its reactivity. If it’s intended for use in a specific application, such as a pharmaceutical drug, future research might focus on testing its efficacy and safety .
properties
IUPAC Name |
N-[(1R,2R)-2-hydroxycyclohexyl]-N-(quinolin-8-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-2-18(23)21(16-10-3-4-11-17(16)22)13-15-8-5-7-14-9-6-12-20-19(14)15/h2,5-9,12,16-17,22H,1,3-4,10-11,13H2/t16-,17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDJAGUJLYSGMK-IAGOWNOFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1=CC=CC2=C1N=CC=C2)C3CCCCC3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N(CC1=CC=CC2=C1N=CC=C2)[C@@H]3CCCC[C@H]3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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